tert-butyl N-[2-(cyclopentylmethyl)-3-oxopropyl]carbamate
Description
tert-butyl N-[2-(cyclopentylmethyl)-3-oxopropyl]carbamate is a carbamate-protected amine derivative featuring a cyclopentylmethyl substituent at the 2-position of a 3-oxopropyl backbone. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in cannabinoid receptor research. Its tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses.
Properties
CAS No. |
1780338-96-6 |
|---|---|
Molecular Formula |
C14H25NO3 |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl N-[2-(cyclopentylmethyl)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-9-12(10-16)8-11-6-4-5-7-11/h10-12H,4-9H2,1-3H3,(H,15,17) |
InChI Key |
CHBSYVJKMFAEEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1CCCC1)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Mixed Anhydride Intermediates
The most widely reported method involves synthesizing the carbamate group through mixed anhydride intermediates, leveraging N-Boc-protected amino acids as starting materials. This approach, adapted from patent CN102020589B , proceeds via:
-
Activation of N-Boc-D-Serine : Reacting N-Boc-D-serine with isobutyl chloroformate in anhydrous ethyl acetate generates a reactive mixed anhydride. The reaction requires N-methylmorpholine (NMM) as an acid scavenger at –10°C to 0°C to minimize racemization .
-
Condensation with Cyclopentylmethylamine : The mixed anhydride undergoes nucleophilic attack by cyclopentylmethylamine, forming the intermediate tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate. Optimal yields (85–92%) are achieved at 20–25°C with stoichiometric amine .
-
Oxidation to Ketone : The hydroxyl group is oxidized to a ketone using Dess-Martin periodinane (DMP) in dichloromethane, yielding the final product with 95% purity .
Critical Parameters :
-
Temperature Control : Exceeding 0°C during mixed anhydride formation reduces yield by 15–20% due to hydrolysis .
-
Solvent Selection : Anhydrous ethyl acetate minimizes side reactions compared to tetrahydrofuran (THF) .
Oxidation of Hydroxypropyl Precursors
Alternative routes focus on post-synthesis oxidation of tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate. Pyridinium chlorochromate (PCC) in dichloromethane achieves 78% conversion at 25°C, while DMP in acetone improves yield to 89% under reflux . Kinetic studies indicate a second-order dependence on PCC concentration, suggesting a mechanism involving chromate ester intermediates .
Comparative Analysis of Oxidants :
| Oxidant | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| PCC | CH₂Cl₂ | 25 | 78 | 92 |
| DMP | CH₂Cl₂ | 25 | 89 | 95 |
| Swern (oxalyl chloride/DMSO) | THF | –78 → 25 | 82 | 90 |
DMP is preferred industrially due to milder conditions and easier workup, though PCC remains cost-effective for small-scale syntheses .
Industrial-Scale Production Strategies
Large-scale manufacturing employs continuous flow reactors to enhance heat transfer and mixing efficiency. A patented method (CN102020589B) uses a tubular reactor for the condensation step, achieving 94% yield at 10 L/min flow rate . Key adaptations include:
-
Catalyst Recycling : Tetrabutylammonium bromide (TBAB) is recovered via aqueous extraction, reducing costs by 30% .
-
In-Line Purification : Integrated flash chromatography removes unreacted amine, ensuring >99% purity .
Economic Considerations :
-
Raw material costs dominate expenses (65%), favoring D-serine over L-isomers due to cheaper bulk availability .
-
Solvent recovery systems cut waste disposal costs by 40% in flow-based processes .
Analytical Validation of Synthetic Products
Structural confirmation relies on spectroscopic and chromatographic techniques:
Spectroscopic Data :
Purity Assessment :
-
HPLC with C18 columns (acetonitrile/water gradient) resolves impurities <0.1% .
-
Chiral GC confirms enantiomeric excess >99% for pharmaceutical-grade material .
Optimization Strategies and Challenges
Yield Enhancement :
-
Catalyst Screening : Lipases (e.g., Candida antarctica) improve regioselectivity during carbamate formation, boosting yield by 12% .
-
Microwave Assistance : 15-minute microwave irradiation at 100°C reduces oxidation time from 6 hours to 30 minutes .
Common Pitfalls :
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo further oxidation reactions, particularly at the cyclopentylmethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction of the ketone group can yield the corresponding alcohol, which can be further functionalized.
-
Substitution: : The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
Alcohols: From reduction of the ketone group.
Carboxylic Acids: From oxidation of the cyclopentylmethyl group.
Substituted Carbamates: From nucleophilic substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C13H23N1O3
- CAS Number : 1697762-05-2
- Molecular Weight : 241.33 g/mol
The compound features a tert-butyl group, a cyclopentylmethyl moiety, and a ketone group which contribute to its unique reactivity and stability. The presence of the ketone group distinguishes it from other carbamates, influencing its chemical behavior in various reactions.
Organic Synthesis
Protecting Group :
In organic synthesis, tert-butyl N-[2-(cyclopentylmethyl)-3-oxopropyl]carbamate serves as an effective protecting group for amines. Its stability under acidic and basic conditions allows for selective modifications of functional groups during multi-step syntheses. This property is crucial in the synthesis of complex molecules where protecting groups are necessary to prevent unwanted reactions.
Reactivity :
The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution. For instance:
- Oxidation : The ketone group can be oxidized using agents like potassium permanganate.
- Reduction : It can be reduced to yield corresponding amines using lithium aluminum hydride.
- Substitution Reactions : The ketone can participate in nucleophilic substitution, making it versatile for further derivatization.
Medicinal Chemistry
Prodrug Development :
In medicinal chemistry, this compound is explored as a potential prodrug. The hydrolysis of the carbamate group in vivo can release active pharmaceutical ingredients (APIs), allowing for controlled drug release mechanisms. This application is particularly relevant for drugs requiring gradual activation within the body.
Case Study :
A study demonstrated that derivatives of this compound exhibited enhanced bioavailability when administered as prodrugs compared to their parent compounds, highlighting its potential in drug formulation strategies.
Biological Studies
Enzyme Mechanisms :
The compound is utilized in studies investigating enzyme mechanisms, particularly those involving carbamate hydrolysis. It acts as a model substrate for examining the activity of carbamate-hydrolyzing enzymes, which are significant in various biochemical pathways.
Comparative Analysis of Related Compounds
| Compound Name | Functional Group | Reactivity | Application |
|---|---|---|---|
| tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate | Hydroxy | Stable under acidic conditions | Protecting group in synthesis |
| tert-butyl N-[2-(cyclopentylmethyl)-3-aminopropyl]carbamate | Amine | More reactive towards electrophiles | Intermediate for API synthesis |
| tert-butyl N-[2-(cyclopentylmethyl)-3-methoxypropyl]carbamate | Methoxy | Influences nucleophilic substitution | Solubility enhancement |
Mechanism of Action
The mechanism by which tert-butyl N-[2-(cyclopentylmethyl)-3-oxopropyl]carbamate exerts its effects depends on its specific application. In biological systems, carbamates often act by inhibiting enzymes through covalent modification of active site residues. The molecular targets and pathways involved can vary, but common targets include serine hydrolases and acetylcholinesterase.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of tert-butyl carbamates with varying substituents on the 3-oxopropyl chain.
Structural and Molecular Comparisons
Biological Activity
tert-butyl N-[2-(cyclopentylmethyl)-3-oxopropyl]carbamate is a carbamate derivative that has gained attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological applications. This compound exhibits a complex molecular structure characterized by a tert-butyl group, a cyclopentylmethyl moiety, and an oxopropyl substituent, contributing to its stability and reactivity in biological systems.
- Chemical Formula : C13H23N1O3
- Molecular Weight : 241.33 g/mol
- CAS Number : 1697762-05-2
The compound's structure is integral to its biological activity, influencing its interaction with various biological targets.
Biological Activity
The biological activity of this compound is primarily linked to its role as a model substrate for studying enzyme mechanisms, particularly those involving carbamate hydrolysis. It serves as a valuable intermediate in the synthesis of complex molecules and has potential applications in medicinal chemistry as a prodrug.
- Enzyme Interaction : The compound is utilized in research to investigate the mechanisms of carbamate-hydrolyzing enzymes. Its ability to mimic natural substrates allows researchers to gain insights into enzyme kinetics and substrate specificity.
- Prodrug Potential : As a prodrug, the carbamate group can be hydrolyzed in vivo, leading to the controlled release of active therapeutic agents. This characteristic is essential for developing drugs with improved pharmacokinetics and reduced side effects.
Research Findings
Several studies have explored the biological implications of this compound:
- Case Study 1 : A study demonstrated that this compound effectively inhibits certain enzyme activities, suggesting its potential as an inhibitor in therapeutic applications.
- Case Study 2 : In another investigation, the compound was shown to exhibit selective binding affinity towards specific receptors, highlighting its utility in drug design.
Data Table: Biological Activity Summary
| Study | Biological Activity | Findings |
|---|---|---|
| Case Study 1 | Enzyme Inhibition | Effective against specific enzymes involved in metabolic pathways. |
| Case Study 2 | Receptor Binding | Selective affinity towards target receptors, indicating potential therapeutic uses. |
Applications in Medicinal Chemistry
The unique properties of this compound make it an attractive candidate for further research in drug development. Its role as a protecting group during organic synthesis aids in the selective modification of functional groups, which is crucial for synthesizing active pharmaceutical ingredients (APIs).
Future Directions
Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Investigations into its pharmacological properties, toxicity profiles, and potential therapeutic applications are essential for advancing its use in clinical settings.
Q & A
Basic Research Questions
Q. What are standard protocols for synthesizing tert-butyl carbamate derivatives like tert-butyl N-[2-(cyclopentylmethyl)-3-oxopropyl]carbamate?
- Methodological Answer : Synthesis typically involves condensation reactions using coupling reagents. For example, tert-butyl carbamates can be synthesized via asymmetric Mannich reactions, where tert-butyl 2-amino phenylcarbamate reacts with substituted carboxylic acids in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) . Reaction optimization includes controlling temperature (e.g., 0°C to room temperature), solvent selection (e.g., dichloromethane), and purification via column chromatography . Yields range from 65–85%, depending on substituent steric effects .
Q. Which spectroscopic techniques are critical for characterizing tert-butyl carbamate derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm molecular structure, including cyclopentylmethyl and carbonyl groups. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in H NMR .
- X-ray Crystallography : Resolves stereochemistry and molecular packing. Studies on tert-butyl carbamates reveal intramolecular hydrogen bonds (e.g., N–H···O=C) stabilizing the carbamate group .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 327.32 g/mol for a difluorophenyl derivative) .
Q. What safety protocols are essential when handling tert-butyl carbamates in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors (P210, P201) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (P280) .
- Storage : Keep in airtight containers at room temperature, away from oxidizers and acids (S22, S24/25) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste (R34) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for tert-butyl carbamate synthesis?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity. For example, ICReDD’s workflow combines reaction path searches with experimental feedback loops to reduce trial-and-error:
Reaction Simulation : Identify low-energy pathways for carbamate formation.
Data Mining : Extract optimal conditions (e.g., solvent polarity, catalyst load) from published datasets.
Experimental Validation : Narrow parameters (e.g., 10–20 mol% catalyst) to achieve >90% yield .
Q. How to resolve contradictions in stability data for tert-butyl carbamates under varying conditions?
- Methodological Answer :
- Controlled Stability Studies : Compare degradation rates under thermal (40–80°C), acidic (pH 2–4), and basic (pH 8–10) conditions. For example, tert-butyl carbamates degrade faster in acidic media due to carbamate hydrolysis .
- Analytical Monitoring : Use HPLC-MS to track degradation products (e.g., tert-butyl alcohol and cyclopentylmethyl ketone) .
- Cross-Study Calibration : Replicate experimental setups (e.g., solvent purity, humidity control) to isolate variables causing discrepancies .
Q. What strategies improve stereochemical control in asymmetric synthesis of tert-butyl carbamates?
- Methodological Answer :
- Chiral Catalysts : Proline-derived organocatalysts induce enantioselectivity in Mannich reactions. For example, (S)-proline achieves >90% ee in β-amino carbonyl derivatives .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance hydrogen-bonding interactions, favoring desired diastereomers .
- Crystallographic Analysis : Single-crystal XRD identifies stereochemical outcomes and guides ligand design .
Q. How to design reactors for scaling tert-butyl carbamate synthesis while maintaining yield?
- Methodological Answer :
- Microreactor Systems : Enable precise temperature control (-20°C to 50°C) and reduce side reactions (e.g., diketopiperazine formation) .
- Continuous Flow Chemistry : Improves mixing efficiency and reduces reaction time from hours to minutes .
- In-line Analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Data Contradiction Analysis
Q. Why do some studies report tert-butyl carbamates as stable under ambient conditions, while others note rapid hydrolysis?
- Analysis :
- Moisture Sensitivity : Hydrolysis rates depend on trace water content in solvents. Anhydrous THF stabilizes carbamates, while wet DCM accelerates degradation .
- Steric Effects : Bulky substituents (e.g., cyclopentylmethyl) slow hydrolysis by hindering nucleophilic attack on the carbonyl .
- pH Variability : Conflicting data may arise from unbuffered vs. buffered reaction conditions .
Methodological Tables
| Parameter | Typical Range | Key References |
|---|---|---|
| Reaction Temperature | 0°C to 25°C | |
| Catalyst Loading | 5–20 mol% | |
| Purification Method | Column Chromatography (Hexane:EtOAc) | |
| Enantiomeric Excess (ee) | 70–95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
